Cyclohexanone Tosylhydrazone
Overview
Description
Mechanism of Action
Target of Action
Cyclohexanone Tosylhydrazone, also known as Cyclohexanone p-Toluenesulfonylhydrazone or n’-cyclohexylidene-4-methylbenzenesulfonohydrazide, is a chemical compound that primarily targets organic substrates in chemical reactions . It is used in the reduction of these substrates in aprotic solvents .
Mode of Action
The mode of action of this compound involves its interaction with its targets, specifically through reduction processes. This compound is reduced with NaBH4 and B2H6 in aprotic solvents . The results indicate that the reduction affords cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This confirms the mechanism previously proposed for NaBH4 in protic solvents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction of tosylhydrazones . This process is part of the broader carbon insertion strategy for synthesis . The reduction of this compound leads to the formation of cyclohexyl-tosylhydrazine or an equivalent organometallic adduct , which can then participate in further reactions.
Pharmacokinetics
As a chemical compound used in reactions, its bioavailability would depend on factors such as its concentration in the reaction mixture and the conditions of the reaction .
Result of Action
The result of the action of this compound is the reduction of tosylhydrazones, leading to the formation of cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This process is part of the broader carbon insertion strategy for synthesis . The molecular and cellular effects of this action would depend on the specific context of the reaction.
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used and the temperature of the reaction . For instance, the compound is reduced with NaBH4 and B2H6 in aprotic solvents . The stability and efficacy of this compound may also be affected by these environmental conditions.
Biochemical Analysis
Biochemical Properties
Cyclohexanone Tosylhydrazone interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
This compound has been shown to affect carbon metabolism in bacteria . When added to the culture medium, it resulted in a decreased specific growth rate and increased cellular maintenance energy in both Escherichia coli BL21 and Corynebacterium glutamicum ATCC13032 .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction with NaBH4 and B2H6 in aprotic solvents . The reduction affords cyclohexyl-tosylhydrazine or an equivalent organometallic adduct .
Metabolic Pathways
This compound is involved in the metabolism of cyclohexanone . The main metabolic pathway leads to cyclohexanol, which is excreted in urine coupled with glucuronic acid .
Preparation Methods
Cyclohexanone Tosylhydrazone can be synthesized through the reaction of cyclohexanone with p-toluenesulfonylhydrazine. The reaction typically occurs under acidic conditions and involves the formation of a hydrazone linkage . Industrial production methods often involve the use of inert gas to prevent oxidation and degradation of the compound .
Chemical Reactions Analysis
Cyclohexanone Tosylhydrazone undergoes various chemical reactions, including:
Scientific Research Applications
Cyclohexanone Tosylhydrazone has several applications in scientific research:
Organic Synthesis: It is used as a synthon in the construction of cyclic compounds and in various transition-metal-catalyzed reactions.
Cancer Research: Some derivatives of this compound have shown potential in promoting apoptosis and exhibiting anticancer activity against triple-negative breast cancer cell lines.
Proteomics Research: It is utilized in the study of protein interactions and stabilization.
Comparison with Similar Compounds
Cyclohexanone Tosylhydrazone is unique due to its specific structure and reactivity. Similar compounds include:
Benzaldehyde p-Toluenesulfonylhydrazone: Used in similar organic synthesis applications.
Acetone p-Toluenesulfonylhydrazone: Known for its use in the synthesis of various organic compounds.
This compound stands out due to its versatility in forming cyclic compounds and its potential in cancer research.
Properties
IUPAC Name |
N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVYCATQIGYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288458 | |
Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-18-0 | |
Record name | 4545-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4545-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical conformation of cyclohexanone tosylhydrazone in its solid state?
A1: [, ] X-ray crystallography studies reveal that this compound adopts a folded conformation in its solid state. This conformation is characterized by an anti arrangement around the N-N-S-O linkage. Interestingly, the phenyl ring of the tosyl group can adopt different orientations depending on the ring size of the cyclic ketone. For example, in this compound, the phenyl ring eclipses the S-O bond [], while in cyclopentanone tosylhydrazone, the phenyl ring twists away to avoid any eclipsing interactions [].
Q2: How does this compound react with sodium borohydride (NaBH4) and borane (B2H6) in aprotic solvents?
A2: [] Studies have shown that this compound undergoes reduction with both NaBH4 and B2H6 in aprotic solvents. This reaction yields cyclohexyl-tosylhydrazine or an equivalent organometallic adduct. This finding supports the previously proposed mechanism for NaBH4 reduction in protic solvents, demonstrating the versatility of this compound in different reaction conditions.
Q3: Can this compound be used to construct complex molecules?
A3: [] Yes, this compound can be used as a building block in stereoselective C(sp3)-C(sp2) bond-forming reactions. For example, reactions with alkenylboronic acids in the presence of a base lead to the formation of disubstituted cyclohexanes. Notably, these reactions proceed with total regio- and stereoselectivity, making them valuable tools for complex molecule synthesis. DFT calculations suggest that this stereoselectivity arises from the preferred equatorial approach of the boronic acid to the diazocyclohexane intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.